molecular formula C5H5NO4 B3379633 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 16880-48-1

3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B3379633
CAS No.: 16880-48-1
M. Wt: 143.1 g/mol
InChI Key: HLHAFGCOLXNPNR-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic organic compound characterized by the presence of an oxazole ring, a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminobutyric acid derivatives with formamide. The reaction is usually carried out under reflux conditions to ensure the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce hydroxylated or fully reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted oxazole derivatives.

Scientific Research Applications

3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It has potential biological activities, such as antimicrobial and antioxidant properties, making it useful in biological studies.

  • Medicine: The compound may have therapeutic potential and can be explored for its pharmacological properties.

  • Industry: It can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid can be compared with other similar compounds, such as 4-methyl-1,3-oxazole-5-carboxylic acid and 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid These compounds share structural similarities but may differ in their chemical properties and applications

Comparison with Similar Compounds

  • 4-methyl-1,3-oxazole-5-carboxylic acid

  • 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

This comprehensive overview provides a detailed understanding of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-methyl-3-oxo-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c1-2-3(5(8)9)4(7)6-10-2/h1H3,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHAFGCOLXNPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 3
3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid

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